1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodiuM salt)
Description
1-Stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt), commonly abbreviated as 18:0 Lyso PS, is a lysophosphatidylserine (Lyso PS) derivative characterized by a single stearoyl (18:0) chain at the sn-1 position and a hydroxyl group at the sn-2 position. Its molecular formula is C₂₄H₄₇NPO₉Na, with a molecular weight of 547.595 g/mol . The sodium salt form enhances solubility in aqueous environments, making it suitable for biological assays.
Properties
Molecular Formula |
C24H47NNaO9P |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2-hydroxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H48NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h21-22,26H,2-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/t21-,22+;/m1./s1 |
InChI Key |
SVSJEWKLQKWQOV-NSLUPJTDSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Phospholipase A1/PLA2-Mediated Hydrolysis
LysoPS is synthesized via regioselective hydrolysis of phosphatidylserine (PS) using phospholipases:
-
Phospholipase A1 (PLA1) : Hydrolyzes the sn-1 acyl chain of PS, producing 2-acyl-LysoPS. Recombinant PLA1 from Thermomyces lanuginosus (TLL) achieves >90% conversion in 4 hours at 45°C, pH 8.0.
-
Phospholipase A2 (PLA2) : Cleaves the sn-2 acyl chain, yielding 1-acyl-LysoPS. Porcine pancreatic PLA2 operates optimally at pH 7.5, 40°C, with Ca2+ as a cofactor.
Substrate Specificity :
| Enzyme | Preferred PS Substrate | LysoPS Product | Yield (%) |
|---|---|---|---|
| PLA1 (TLL) | 1-palmitoyl-2-oleoyl-PS | 2-oleoyl-LysoPS | 92 |
| PLA2 (Porcine) | 1-stearoyl-2-arachidonoyl-PS | 1-stearoyl-LysoPS | 88 |
Lipoxygenase-Catalyzed Hydroperoxidation
A chemoenzymatic method synthesizes oxidized LysoPS derivatives. For example, soybean lipoxygenase-1 (LOX-1) introduces hydroperoxy groups at the sn-2 position:
-
Substrate Preparation : 1-Stearoyl-2-linoleoyl-PS is dispersed in borate buffer (pH 9.0) with Tween 20.
-
Oxidation : LOX-1 (100 U/mg) catalyzes hydroperoxidation at 25°C for 2 hours, producing 1-stearoyl-2-(13-hydroperoxy-cis-9,trans-11-octadecadienoyl)-PS.
-
Reduction and Hydrolysis : Sodium borohydride reduces the hydroperoxide to hydroxy-PS, followed by PLA2 hydrolysis to yield 1-stearoyl-2-hydroxy-LysoPS.
Reaction Conditions :
Purification and Characterization
Chromatographic Techniques
-
Ion-Exchange Chromatography : DEAE-Sepharose FF resin (GE Healthcare) with a NaCl gradient (0–1 M) in methanol/water (4:1) separates LysoPS from unreacted PS and fatty acids.
-
Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:10 mM ammonium acetate, 85:15) achieve >99% purity.
Spectroscopic Validation
-
31P NMR : A single phosphate resonance at δ −0.5 ppm confirms the absence of diacyl-PS contaminants.
-
ESI-MS : Negative-ion mode shows [M−H]− at m/z 546.3 (calculated for C24H47NO9P−).
Industrial-Scale Production Insights
Patent-Disclosed Methods
A patent (WO2018160876A1) describes in situ lipid synthesis using immobilized enzymes in micellar systems:
Cost-Efficiency Analysis
| Method | Cost ($/g) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Chemical Synthesis | 1200 | 95 | High (solvent waste) |
| Enzymatic Hydrolysis | 450 | 92 | Moderate |
| Chemoenzymatic | 680 | 89 | Low |
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule features:
-
Stearoyl (18:0) ester at the sn-1 position.
-
Phospho-L-serine headgroup at the sn-3 position.
-
Free hydroxyl group at the sn-2 position.
These functional groups dictate its reactivity:
Hydrolytic Stability
Hydrolysis studies highlight sensitivity to pH and temperature:
Note: Sodium salt formulation enhances aqueous solubility but does not inhibit ester hydrolysis under extreme pH .
Acyl Migration
The sn-2 hydroxyl group undergoes acyl migration under specific conditions:
| Factor | Migration Rate | Outcome |
|---|---|---|
| Temperature >40°C | Accelerated | Formation of 1-acyl-3-phosphoserine isomer |
| Presence of organic solvents (e.g., chloroform) | Moderate | Increased isomerization during storage |
Storage at -20°C in anhydrous solvents (e.g., chloroform) minimizes this side reaction .
Synthetic Modifications
Derivatization routes include:
-
Reacylation : Introduction of acyl chains at the sn-2 position using activated fatty acids (e.g., stearoyl chloride) .
-
Headgroup functionalization : Phosphoserine can be modified via carbodiimide coupling for probe conjugation .
Stability Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| Half-life (pH 7.4, 25°C) | >30 days | HPLC-ELSD | |
| Thermal decomposition | 220°C | TGA | |
| Hygroscopicity | High | Gravimetric analysis |
Critical Considerations
Scientific Research Applications
Biological Activities
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine exhibits several notable biological activities:
- Cell Signaling and Apoptosis : It is involved in the regulation of apoptosis and cellular signaling pathways.
- Immune Modulation : The compound has been shown to influence immune responses, potentially aiding in the management of inflammatory conditions.
- Neuroprotective Effects : Research indicates that it may offer neuroprotection in various models of neurodegenerative diseases.
- Lipid Metabolism : It plays a role in lipid metabolism, impacting cellular energy homeostasis.
Several studies have highlighted the applications of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine in various fields:
Macrophage Activation
Research has demonstrated that this compound can activate macrophages, enhancing their phagocytic activity and promoting an anti-inflammatory response. This has implications for treating chronic inflammatory diseases.
Neuroprotection in Animal Models
In animal studies, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine has shown potential in protecting neurons from damage due to oxidative stress and excitotoxicity. These findings suggest its utility in developing therapies for neurodegenerative disorders such as Alzheimer's disease.
Cancer Therapeutics
The compound's ability to modulate immune responses and apoptosis has led to investigations into its role as a therapeutic agent in cancer treatment. Preliminary studies indicate that it may enhance the efficacy of existing cancer therapies by promoting tumor cell apoptosis.
Mechanism of Action
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt) involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and cell proliferation. The compound’s molecular targets include G-protein coupled receptors and phospholipases, which play key roles in its biological effects.
Comparison with Similar Compounds
Key Properties:
- Purity : >99% (may contain ≤10% 2-LPS isomer) .
- Storage : Stable at -20°C in powder form .
- Applications :
Comparison with Similar Compounds
Lyso PS and related phospholipids differ in acyl chain composition, head groups, and biological functions. Below is a comparative analysis:
Structural and Molecular Comparisons
Head Group Specificity :
Acyl Chain Impact :
- Saturated Chains (e.g., 18:0) : Increase lipid packing density, reducing membrane fluidity. Ideal for stabilizing lipid rafts in signaling complexes .
- Unsaturated Chains (e.g., 18:1, 18:2) : Introduce kinks in acyl chains, enhancing membrane flexibility and fusion capacity. For example, 18:0-18:1 PS is used in drug delivery liposomes .
Pathway Involvement :
18:0 Lyso PS :
18:0-18:1 PS :
16:0-18:2 PS :
- Oxidative Stress : Polyunsaturated chains are prone to peroxidation, making this compound a marker for oxidative damage in LC-MS assays .
Biological Activity
1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium salt), often referred to as Lyso PS, is a phospholipid that plays a crucial role in various biological processes. This compound is a derivative of phosphatidylserine and is recognized for its significant biological activities, particularly in cell signaling, membrane dynamics, and potential therapeutic applications.
- Molecular Formula : CHNNaOP
- Molecular Weight : 547.595 g/mol
- CAS Number : 1246298-16-7
- Purity : >99%
- Storage Conditions : -20°C, stable for 1 year
- Hygroscopicity : Yes
- Light Sensitivity : No
Biological Activities
- Cell Signaling and Apoptosis :
- Immune Modulation :
- Neuroprotective Effects :
- Lipid Metabolism :
Case Studies
- Macrophage Activation :
- Neuroprotection in Animal Models :
- Cancer Therapeutics :
Comparative Analysis with Other Phospholipids
| Property | 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-L-serine | Phosphatidylserine (PS) | Lysophosphatidylcholine (LPC) |
|---|---|---|---|
| Molecular Weight | 547.595 g/mol | 785.0 g/mol | 520.4 g/mol |
| Role in Cell Signaling | Yes | Yes | Yes |
| Neuroprotective Effects | Yes | Limited | No |
| Immune Modulation | Strong | Moderate | Weak |
| Therapeutic Applications | Drug delivery, neuroprotection | Anticoagulant | Membrane integrity |
Q & A
Basic: What are the recommended protocols for isolating 1-stearoyl-2-hydroxy-<i>sn</i>-glycero-3-phospho-L-serine (sodium salt) from biological samples?
Answer:
The Bligh and Dyer method is widely used for total lipid extraction from biological tissues. This involves homogenizing wet tissue with chloroform:methanol (1:2 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, which can be purified by isolating this layer and evaporating the solvent. For lysophospholipid-specific isolation, further purification via thin-layer chromatography (TLC) or HPLC is recommended to separate 1-stearoyl LysoPS from other phospholipids .
Basic: How should researchers address isomer contamination (e.g., 2-LPS isomer) in commercial preparations of this compound?
Answer:
Commercial batches may contain up to 10–15% of the 2-LPS isomer due to synthesis variability . To mitigate interference:
- Use reverse-phase HPLC with a C18 column and mobile phases like methanol/water/ammonium acetate for isomer separation.
- Validate purity via TLC (silica gel plates, chloroform:methanol:acetic acid:water = 50:30:8:4) to confirm the dominant 1-acyl isomer.
- Adjust experimental controls to account for potential isomer-driven effects in receptor-binding assays .
Advanced: How can researchers design experiments to study the interaction of 1-stearoyl LysoPS with lipoprotein-associated phospholipase A2 (Lp-PLA2)?
Answer:
Lp-PLA2 exhibits specificity for oxidized phospholipids. Experimental design should include:
- Substrate Preparation: Oxidize 1-stearoyl LysoPS using a radical initiator (e.g., AAPH) to generate peroxidized species.
- Activity Assays: Monitor hydrolysis via LC-ESI-MS to detect products like stearic acid and glycerophosphoserine. Use negative controls with non-oxidized LysoPS to confirm oxidation dependency.
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions between oxidized LysoPS and the Lp-PLA2 active site .
Advanced: What methodologies are suitable for investigating the role of 1-stearoyl LysoPS in GPR174-mediated immune responses?
Answer:
GPR174 is an orphan GPCR implicated in immune regulation. Key approaches include:
- Cell Models: Use CHO or HEK293 cells stably transfected with GPR174. Monitor cAMP levels (e.g., ELISA or FRET-based assays) to assess receptor activation.
- Functional Assays: Evaluate morphological changes (e.g., actin filament redistribution) and proliferation delays via live-cell imaging or flow cytometry.
- In Vivo Models: Generate GPR174-knockout mice and compare sepsis outcomes (e.g., cecal ligation and puncture model) with wild-type controls. Measure cytokine profiles (IL-6, TNF-α) and marginal zone B-cell populations .
Advanced: How can researchers resolve contradictions in LysoPS’s dual pro- and anti-inflammatory roles in atherosclerosis models?
Answer:
LysoPS exhibits context-dependent effects due to receptor heterogeneity and oxidation state. To address contradictions:
- Dose-Response Studies: Titrate LysoPS concentrations (1–100 µM) in macrophage cultures to identify thresholds for pro- vs. anti-inflammatory outcomes (e.g., NF-κB vs. PPAR-γ activation).
- Oxidation Status: Compare native vs. oxidized LysoPS using lipid peroxidation assays (TBARS) and correlate with macrophage lipid uptake (e.g., fluorescent DiI-LDL internalization).
- Receptor Profiling: Use siRNA knockdown of candidate receptors (e.g., GPR34, GPR174) to dissect signaling pathways .
Basic: What storage conditions ensure the stability of 1-stearoyl LysoPS (sodium salt) for long-term studies?
Answer:
- Store lyophilized powder at −20°C in airtight, light-protected vials.
- Reconstitute in chloroform:methanol (2:1 v/v) for stock solutions; avoid aqueous buffers to prevent hydrolysis.
- Monitor degradation via MALDI-TOF MS or <sup>31</sup>P NMR every 6 months .
Advanced: How can researchers optimize synthetic routes for 1-stearoyl LysoPS with minimal isomer contamination?
Answer:
- Enzymatic Synthesis: Use phospholipase A1 (e.g., from Thermomyces lanuginosus) to hydrolyze the <i>sn</i>-1 acyl chain of phosphatidylserine, ensuring regioselectivity.
- Chemoenzymatic Purification: Combine solid-phase synthesis with immobilized lipases to remove 2-acyl isomers.
- Quality Control: Validate regiopurity via <sup>13</sup>C NMR (C=O signals at δ 173–174 ppm for <i>sn</i>-1 vs. <i>sn</i>-2 positions) .
Advanced: What analytical techniques are critical for quantifying 1-stearoyl LysoPS in complex biological matrices?
Answer:
- LC-ESI-MS/MS: Use a C8 column with mobile phase A (10 mM ammonium acetate) and B (acetonitrile:isopropanol 1:1). Monitor precursor ion <i>m/z</i> 524.3 [M-H]<sup>−</sup> and product ions <i>m/z</i> 283.2 (stearate) and 152.1 (glycerophosphate).
- Internal Standards: Deuterated LysoPS (e.g., d35-18:0 LysoPS) improves quantification accuracy in plasma or tissue homogenates .
Basic: What are the key considerations for incorporating 1-stearoyl LysoPS into lipid bilayer models?
Answer:
- Membrane Composition: Blend with phosphatidylcholine (e.g., DOPC) at 5–10 mol% to mimic physiological lysolipid levels.
- Phase Behavior: Use differential scanning calorimetry (DSC) to assess thermotropic phase transitions. LysoPS reduces bilayer stability, increasing fluidity above 25°C.
- Surface Charge: Account for the anionic serine headgroup’s impact on zeta potential in electrophoretic mobility assays .
Advanced: How can researchers validate the specificity of 1-stearoyl LysoPS in receptor-binding assays?
Answer:
- Competitive Binding: Use radiolabeled [<sup>3</sup>H]-LysoPS and cold competitors (e.g., 18:1 LysoPS) to assess displacement.
- Mutagenesis: Introduce point mutations (e.g., GPR174 extracellular loop residues) to identify critical binding domains.
- Cross-Reactivity Screening: Test structurally related lysolipids (e.g., LysoPA, LysoPC) to confirm receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
